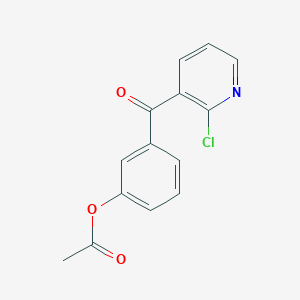

3-(3-Acetoxybenzoyl)-2-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetoxybenzoic acid (3-ABA), a meta-substituted benzoic acid, is an isomer of aspirin . It can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has been reported .

Synthesis Analysis

The synthesis of 3-ABA involves the reaction of 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .Molecular Structure Analysis

The molecular formula of 3-ABA is CH3CO2C6H4CO2H . It has a molecular weight of 180.16 .Physical And Chemical Properties Analysis

3-ABA has a melting point of 131-134 °C (lit.) . It is a white powder stored in dry conditions at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds and Fluorescent Probes Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from similar compounds, which function as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This indicates a potential application of 3-(3-Acetoxybenzoyl)-2-chloropyridine in creating compounds useful for environmental monitoring and analytical chemistry (Shao et al., 2011).

Antibacterial and Antifungal Activities Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, including those similar to this compound, and assessed their antibacterial and antifungal activities. The study suggests that derivatives of this compound may have applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Photo-Oxidation Processes in Organic Chemistry Research by Qamar, Muneer, and Bahnemann (2005) on the photocatalysed reaction of organic systems, including compounds similar to this compound, highlights the potential application in studying photo-oxidation processes. This has implications for understanding and developing photochemical reactions in organic synthesis (Qamar et al., 2005).

Catalysis and Chemical Synthesis Studies on palladium complexes, such as those by Aktaş et al. (2018), involving chloropyridine ligands, suggest that this compound derivatives could be relevant in catalysis, particularly in reactions like Sonogashira cross-coupling in aqueous media. This points to its potential role in facilitating organic synthesis and chemical transformations (Aktaş et al., 2018).

Synthesis of Antiviral Agents Research by Cundy et al. (1997) on the synthesis of imidazo[4,5-b]pyridine derivatives from chloropyridines, which is structurally related to this compound, indicates potential applications in developing antiviral agents. The study suggests these compounds could be effective against various viruses, highlighting the chemical's relevance in medicinal chemistry (Cundy et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

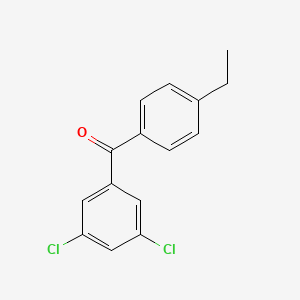

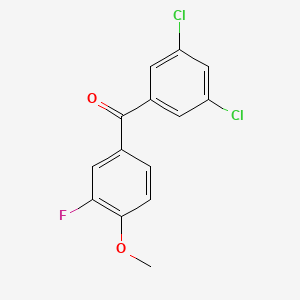

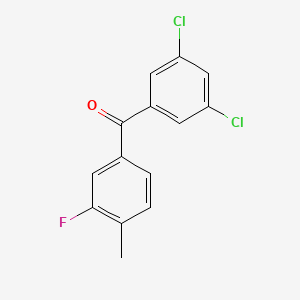

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVDFVOIAWEBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642177 |

Source

|

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-38-4 |

Source

|

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.